molecular formula C18H16N4O4S B13374603 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid

Cat. No.: B13374603
M. Wt: 384.4 g/mol
InChI Key: NDKAQJQQWYULHN-UHFFFAOYSA-N
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Description

4-(5-{[4-(Ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of benzoic acid derivatives featuring a tetrazole ring system, which is recognized as a carboxylic acid bioisostere. This property can significantly alter a molecule's pharmacokinetics and is highly valuable in medicinal chemistry for designing novel active compounds . The structural core of this molecule is closely related to other tetrazole-benzoic acid hybrids that have been identified in virtual screening studies as candidate ligands for biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a critical nuclear receptor and transcription factor that regulates genes involved in glucose and lipid metabolism, making it a significant target for metabolic disorder research . Tetrazole derivatives, in general, are noted for their potential glucose-lowering effects in vivo . Primary Research Applications: • Pharmaceutical Development: Serves as a key synthetic intermediate or a potential pharmacophore in the discovery of new therapeutics, particularly for metabolic diseases . • Chemical Biology: Useful as a building block in the synthesis of more complex molecules for probing biological pathways and protein-ligand interactions. • Material Science: Can be utilized in the development of advanced materials and metal-organic frameworks (MOFs), as tetrazole derivatives are known to form complex multi-dimensional networks through hydrogen bonding and π-π stacking . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[(4-ethoxycarbonylphenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C18H16N4O4S/c1-2-26-17(25)14-5-3-12(4-6-14)11-27-18-19-20-21-22(18)15-9-7-13(8-10-15)16(23)24/h3-10H,2,11H2,1H3,(H,23,24)

InChI Key

NDKAQJQQWYULHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reactions: The final step involves coupling the tetraazole ring with the benzoic acid moiety through a sulfanyl linkage, which can be achieved using thiol-based coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrobenzoic acid, halobenzoic acid derivatives

Scientific Research Applications

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and tetraazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a pyrazole ring instead of a tetraazole ring.

    4-(5-{[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a methyl group instead of a sulfanyl linkage.

Uniqueness

4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid is unique due to the presence of the tetraazole ring and the sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid is a novel derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrazole ring : Known for its pharmacological properties.
  • Benzoic acid moiety : Common in various bioactive compounds.
  • Ethoxycarbonyl and sulfanyl groups : These functional groups may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those with tetrazole rings, exhibit significant antimicrobial properties. A study highlighted that certain benzoic acid derivatives enhance the activity of protein degradation systems, which are crucial for cellular health and can impact microbial growth .

Anticancer Potential

Compounds similar to 4-(5-{[4-(ethoxycarbonyl)benzyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid have shown promise in anticancer applications. For instance, some benzoic acid derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines without significant cytotoxicity to normal cells . The precise mechanisms often involve the modulation of apoptosis pathways and inhibition of specific enzymatic activities related to tumor growth.

Enzyme Inhibition

The compound is believed to interact with key enzymes involved in metabolic pathways. For example, studies on similar compounds have shown inhibition of neurolysin and angiotensin-converting enzyme (ACE), both of which are vital in various physiological processes, including blood pressure regulation and neurotransmitter metabolism .

Study 1: Proteasome Activity Modulation

In a recent study, derivatives of benzoic acid were evaluated for their effects on proteasome activity in human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced proteasomal chymotrypsin-like activity, suggesting potential applications in aging-related conditions where proteostasis is compromised .

CompoundConcentration (μg/mL)Chymotrypsin-like Activity (%)Cytotoxicity (%)
Compound 110467.3 ± 3.94.81 ± 0.28
Compound 2105.02 ± 0.185.02 ± 0.18
Compound 310Highest ActivationNot Detected

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzoic acid derivatives against pathogenic bacteria. The results showed that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .

Q & A

Q. Basic

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ethoxycarbonyl, S–H at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons (e.g., tetrazole C–H at δ 8.5–9.0 ppm) and carbons (e.g., benzoic acid COOH at ~168 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

How do computational methods predict the biological target interactions of this tetrazole derivative?

Advanced
Virtual screening (e.g., molecular docking) identifies potential targets like PPARγ:

  • Ligand preparation : Energy minimization using MMFF94 force fields.
  • Docking software : AutoDock Vina or Glide evaluates binding affinities to PPARγ’s ligand-binding domain (PDB: 1PRG) .
  • Key interactions : Tetrazole nitrogen atoms form hydrogen bonds with Arg288 and Tyr473 residues, while the ethoxycarbonyl group stabilizes hydrophobic pockets .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity (e.g., PPARγ activation vs. inactivity) may arise from:

  • Assay variability : Cell-based vs. cell-free systems (e.g., luciferase reporter vs. competitive binding assays) .
  • Structural analogs : Substituent effects (e.g., bromine vs. ethoxycarbonyl groups altering steric/electronic profiles) .
    Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, qPCR for gene expression) and co-crystallization to confirm target engagement .

What derivatives of this compound are commonly synthesized for structure-activity relationship (SAR) studies?

Q. Basic

  • Sulfanyl group modifications : Replacement with selenyl or oxygen analogs to assess redox activity .
  • Tetrazole substitution : Introduction of alkyl/aryl groups at the 1H-position to modulate lipophilicity .
  • Benzoic acid derivatization : Conversion to amides or esters for prodrug development .

How do intermolecular interactions influence the solid-state stability of this compound?

Advanced
Crystal packing, analyzed via Hirshfeld surfaces, shows:

  • Hydrogen-bond networks : Stabilize layers (e.g., O–H⋯N and C–H⋯O interactions contribute ~30% of surface contacts) .
  • Halogen interactions : In brominated analogs, Br⋯π contacts enhance thermal stability (Tₘ > 200°C) .
    Implications : Solubility and dissolution rates are reduced due to tight packing, necessitating co-crystallization with hydrophilic coformers .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Tetrazole safety : Sodium azide (explosive) requires careful handling; alternatives like trimethylsilyl azide improve safety .
  • Purification : Chromatography is costly at scale; recrystallization from ethanol/water mixtures offers a scalable alternative .
  • Byproduct control : Monitor thiol oxidation to disulfides via LC-MS and optimize inert atmospheres .

How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., ethoxycarbonyl): Activate the sulfanyl group for nucleophilic substitution (k = 0.15 min⁻¹ in DMSO) .
  • Electron-donating groups (e.g., methoxy): Reduce reactivity but enhance solubility via polarity .
    Analysis : DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with reaction rates .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Q. Advanced

  • Permeability : Caco-2 monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
  • Metabolic stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ > 30 min preferred) .
  • Plasma protein binding : Equilibrium dialysis reveals unbound fractions (<5% suggests high tissue distribution) .

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